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Compound of Interest
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Cat. No.: B089618 Get Quote

For researchers, scientists, and drug development professionals navigating the critical choice

of buffer for proteomics workflows, understanding the nuances between ammonium
bicarbonate and triethylammonium bicarbonate is paramount. This guide provides an

objective comparison of their performance, supported by experimental data, to inform your

selection process for applications ranging from in-solution and in-gel digestion to mass

spectrometry-based protein identification.

Executive Summary
Both ammonium bicarbonate and triethylammonium bicarbonate (TEAB) are volatile buffers

widely used in proteomics due to their compatibility with mass spectrometry (MS). The primary

distinction lies in their volatility and potential for inducing chemical modifications during sample

preparation. Ammonium bicarbonate is a cost-effective and commonly used buffer, while

TEAB, being more volatile, is often favored for applications requiring complete removal of the

buffer, such as in labeling experiments (e.g., TMT/iTRAQ) and for enhancing the stability of

noncovalent complexes in the gas phase.[1] However, this increased volatility comes at a

higher cost. A critical consideration is the potential for artificial deamidation of asparagine and

glutamine residues, a modification that can interfere with the identification of endogenous post-

translational modifications.
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The choice of buffer can significantly impact several key aspects of a proteomics experiment.

Below is a summary of the performance of ammonium bicarbonate and TEAB across critical

parameters.

Chemical Properties and General Use

Feature
Ammonium
Bicarbonate

Triethylammonium
Bicarbonate
(TEAB)

Reference

Volatility Good

Excellent (more

volatile than

ammonium

bicarbonate)

[1]

pH Range
~7.8 - 8.0 for 0.01 -

0.1 M solutions

~8.4 - 8.6 for 1 M

solution
[1]

Cost Low High [1]

Common Applications

In-solution digestion,

in-gel digestion, de-

staining of

Coomassie-stained

gels

TMT/iTRAQ labeling,

ion-exchange

chromatography, in-

gel and in-solution

digestion, analysis of

noncovalent

complexes

[1]

MS Compatibility Good, as it is volatile
Excellent, due to

higher volatility
[1]

Impact on Artificial Deamidation
Artificial deamidation is a non-enzymatic modification that can occur during sample preparation,

potentially leading to misinterpretation of results. The choice of digestion buffer has a

substantial effect on the rate of this modification.
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Buffer
Percentage of Deamidated
Peptides from Total
Unique Peptides

Reference

Ammonium Bicarbonate (ABC) ~1.5% [2]

Triethylammonium Bicarbonate

(TEAB)
~2.0% [2]

Data from a study comparing various buffers for tryptic digestion of a mouse fibroblast cell

lysate. The percentages represent the mean of triplicate measurements.[2] While both buffers

induce some level of deamidation, TEAB shows a slightly higher propensity for this artifact

compared to ammonium bicarbonate under the tested conditions.[2]

Experimental Protocols
Detailed methodologies are crucial for reproducible proteomics experiments. Below are

representative protocols for in-solution and in-gel digestion using both ammonium
bicarbonate and TEAB.

In-Solution Digestion Protocol
This protocol is a general guideline and may require optimization based on the specific protein

sample.

Protein Solubilization and Denaturation:

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium
bicarbonate or 100 mM TEAB, pH 8.5).

Vortex thoroughly and incubate at 37°C for 30 minutes.

Reduction:

Add dithiothreitol (DTT) to a final concentration of 10 mM.

Incubate at 56°C for 1 hour.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66ecc4fc12ff75c3a1de91ea/original/revisiting-the-effect-of-trypsin-digestion-buffers-on-artificial-deamidation.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66ecc4fc12ff75c3a1de91ea/original/revisiting-the-effect-of-trypsin-digestion-buffers-on-artificial-deamidation.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66ecc4fc12ff75c3a1de91ea/original/revisiting-the-effect-of-trypsin-digestion-buffers-on-artificial-deamidation.pdf
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66ecc4fc12ff75c3a1de91ea/original/revisiting-the-effect-of-trypsin-digestion-buffers-on-artificial-deamidation.pdf
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylation:

Cool the sample to room temperature.

Add iodoacetamide (IAA) to a final concentration of 20 mM.

Incubate in the dark at room temperature for 45 minutes.

Digestion:

Dilute the sample with either 50 mM ammonium bicarbonate or 50 mM TEAB (pH 8.5) to

reduce the urea concentration to less than 1 M.

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

Incubate overnight at 37°C.

Quenching and Desalting:

Stop the digestion by adding formic acid to a final concentration of 1%.

Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

In-Gel Digestion Protocol
This protocol is suitable for proteins separated by SDS-PAGE.

Excision and Destaining:

Excise the protein band of interest from the Coomassie-stained gel.

Cut the gel piece into small cubes (~1 mm³).

Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium
bicarbonate until the Coomassie blue color is removed.

Reduction and Alkylation:
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Reduce the proteins by incubating the gel pieces in 10 mM DTT in 50 mM ammonium
bicarbonate at 56°C for 45 minutes.

Remove the DTT solution and alkylate with 55 mM IAA in 50 mM ammonium
bicarbonate for 30 minutes in the dark at room temperature.

Washing and Dehydration:

Wash the gel pieces with 50 mM ammonium bicarbonate.

Dehydrate the gel pieces with 100% acetonitrile.

Dry the gel pieces completely in a vacuum centrifuge.

Digestion:

Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 12.5 ng/

µL) in 50 mM ammonium bicarbonate or 50 mM TEAB.

Add enough buffer to cover the gel pieces.

Incubate overnight at 37°C.

Peptide Extraction:

Extract the peptides from the gel by adding a series of extraction solutions (e.g., 50%

acetonitrile/5% formic acid).

Pool the extracts and dry them in a vacuum centrifuge.

Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the key differences between the two buffers,

the following diagrams are provided.
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Protein Preparation Digestion & Analysis

Protein Pellet Solubilization & Denaturation
(8M Urea in Buffer)

Reduction
(DTT)

Alkylation
(IAA)

Dilution
(<1M Urea)

Tryptic Digestion
(Overnight at 37°C)

Quench & Desalt
(Formic Acid, C18) LC-MS/MS Analysis

Gel Processing Digestion & Extraction

Excised Gel Band Destaining Reduction & Alkylation Wash & Dehydrate Tryptic Digestion
(in Buffer) Peptide Extraction Dry & Resuspend LC-MS/MS Analysis

Ammonium Bicarbonate Triethylammonium Bicarbonate (TEAB)

Shared Characteristics

Properties:
- Good Volatility

- Lower Cost
- Standard for General Proteomics

Advantages:
- Cost-effective

- Widely available
- Effective for routine digestions

Disadvantages:
- Less volatile than TEAB
- May leave residual salts

Properties:
- Excellent Volatility

- Higher Cost
- Preferred for labeling & non-covalent studies

Advantages:
- Easily removed

- Ideal for TMT/iTRAQ
- Stabilizes non-covalent complexes

Disadvantages:
- More expensive

- Slightly higher deamidation potential

- Volatile Buffers
- MS Compatible

- Optimal pH for Trypsin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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